molecular formula C14H12FNO B1406494 (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone CAS No. 1584139-75-2

(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone

Cat. No. B1406494
M. Wt: 229.25 g/mol
InChI Key: FUKMCWZOLOITOW-UHFFFAOYSA-N
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Description

“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12FNO/c1-9-6-5-7-12(15)14(17)10-8-11(16)3-2-4-13(9)10/h2-8H,16H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a solid substance . It has a molecular weight of 229.25 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives for Antitumor Activity : A derivative of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone was synthesized and tested for antitumor activity, showing significant inhibition of cancer cell lines (Tang & Fu, 2018).
  • Catalyst- and Solvent-Free Synthesis : An efficient regioselective synthesis approach for a related compound was developed, showcasing a method for producing derivatives without the need for catalysts or solvents (Moreno-Fuquen et al., 2019).

Spectroscopic Properties and Theoretical Studies

  • Study of Electronic Absorption and Fluorescence : The electronic absorption, excitation, and fluorescence properties of similar compounds were investigated, with insights into how the molecular structure affects these properties (Al-Ansari, 2016).

Synthesis for Potential Therapeutic Applications

  • Development of BACE1 Inhibitors for Alzheimer's Disease : A related compound was synthesized as a potential BACE1 inhibitor for the treatment of Alzheimer's Disease, demonstrating the broader impact of such compounds in therapeutic development (Zhou, Malamas, & Robichaud, 2009).

Receptor Agonist Development

  • Synthesis of 5-HT1A Receptor Agonists : Derivatives of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone were synthesized and found to exhibit potent 5-HT1A agonist activity, indicating their potential in developing treatments for disorders like depression (Vacher et al., 1999).

Synthesis and Analysis for CNS Applications

  • Central Nervous System Depressants : Novel compounds structurally similar to (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone showed CNS depressant activity, highlighting the compound's relevance in CNS-focused research (Butler, Wise, & Dewald, 1984).

Structural and Physicochemical Analysis

  • Crystal Structure and DFT Study : The crystal structure of a related compound was analyzed and further investigated using Density Functional Theory (DFT), providing insights into the molecular structure and physicochemical properties (Huang et al., 2021).

Exploration of Antiviral and Antitumor Agents

  • Anti-Tumor Agent Synthesis : The synthesis of derivatives of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone showed potential as antitumor agents, expanding the compound's therapeutic applications (Hayakawa et al., 2004).

Radiolabelling and Imaging Studies

  • Potential SPECT Tracer for 5-HT2A Receptor : A study on the synthesis and in vivo evaluation of a radiolabelled compound suggests its potential as a SPECT tracer for imaging the 5-HT2A receptor, important in various neurological conditions (Blanckaert et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2-amino-3-methylphenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-9-4-2-7-12(13(9)16)14(17)10-5-3-6-11(15)8-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKMCWZOLOITOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask a solution of 1-fluoro-3-iodobenzene (13.61 mL, 116 mmol) in THF (120 mL) was cooled in −78° C. bath. A solution BuLi, 2.5M in hexane (46.3 mL, 116 mmol) was added dropwise over 10 minutes to give a slightly cloudy yellow solution. The solution was stirred at −78° C. for 30 minutes and then treated with a solution of 2-amino-N-methoxy-N,3-dimethylbenzamide (6.43 g, 33.1 mmol) in THF (30 mL). After 1.5 hours the reaction mixture was added to a mixture of ice and 1N HCl (149 mL, 149 mmol) and reaction flask rinsed with THF (5 ml) and combined with the aqueous mixture. The resulting mixture was diluted with 10% aq LiCl and the pH was adjusted to 4.00 with 1N NaOH. The mixture was extracted with Et2O, washed with brine, dried over MgSO4, filtered and concentrated. The resulting residue was purified on silica gel column (220 g ISCO) eluting with a gradient from 10% EtOAc/hexane to 30% EtOAc/hexane. The product was collected and concentrated to give (2-amino-3-methylphenyl)(3-fluorophenyl)methanone (7.11 g, 94% yield) as an oil. MS(ES):m/z=230.1 [M+H+]; HPLC: RT=2.820 min Purity=99%. (H2O/MeOH with TFA, CHROMOLITH® ODS S5 4.6×50 mm, gradient=4 min, wavelength=220 nm);
Quantity
13.61 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
6.43 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
149 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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